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Compound of Interest

Compound Name: 2-Mercaptobenzoic Acid

Cat. No.: B014476 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral data for 2-
Mercaptobenzoic acid (also known as Thiosalicylic acid), a compound significant in the

synthesis of pharmaceuticals and other specialty chemicals. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral

characteristics, along with standardized experimental protocols for data acquisition.

Spectral Data Summary
The quantitative spectral data for 2-Mercaptobenzoic acid are summarized in the tables

below. These values are crucial for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of a

molecule.

¹H NMR: Experimental ¹H NMR spectral data with definitive chemical shift assignments for 2-
Mercaptobenzoic acid is not readily available in the cited search results. For ortho-substituted

benzoic acid derivatives, predicting chemical shifts can be complex and may require

computational analysis for accurate assignment[1].

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments

within the molecule. The spectrum for 2-Mercaptobenzoic acid was recorded in DMSO-d6[2].
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The expected chemical shifts for each carbon atom are presented below.

Table 1: ¹³C NMR Spectral Data for 2-Mercaptobenzoic Acid

Carbon Atom
Expected Chemical Shift
(δ, ppm)

Notes

C=O 165 - 190
Carboxylic acid carbonyl

carbon, typically deshielded.

C-COOH 125 - 170
Aromatic carbon attached to

the carboxylic acid group.

C-SH 125 - 170
Aromatic carbon attached to

the thiol group.

Aromatic CH 125 - 170
Aromatic carbons bonded to

hydrogen.

Note: The chemical shift ranges are typical for the specified functional groups[3]. The solvent

used is DMSO-d6[2].

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations.

Table 2: IR Spectral Data for 2-Mercaptobenzoic Acid

Wavenumber (cm⁻¹) Functional Group Vibration Mode

2500 - 3300 Carboxylic Acid O-H stretch (very broad)[4][5]

2550 - 2600 Thiol S-H stretch (weak)[4]

3000 - 3100 Aromatic C-H stretch[5]

1690 - 1760 Carboxylic Acid C=O stretch[5]

1400 - 1600 Aromatic C=C stretch (in-ring)[5]
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly in conjugated systems.

Table 3: UV-Vis Spectral Data for 2-Mercaptobenzoic Acid

λmax (nm) Solvent

220 Alcohol

239 (shoulder) Alcohol

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular

structure.

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance-400) is typically

used[6].

Sample Preparation:

Weigh approximately 5-10 mg of 2-Mercaptobenzoic acid.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a standard 5

mm NMR tube[2][6].

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ 0.00)[6].

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:
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Insert the sample into the NMR probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H spectrum using standard pulse sequences.

Acquire the proton-decoupled ¹³C spectrum. A sufficient number of scans should be

averaged to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

FTIR Spectroscopy Protocol (KBr Pellet Method)
Objective: To identify the functional groups of solid 2-Mercaptobenzoic acid.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Place approximately 1-2 mg of 2-Mercaptobenzoic acid into an agate mortar.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr

pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Mount the KBr pellet in a sample holder and place it in the spectrometer's beam path.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is

presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy Protocol
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Objective: To determine the wavelengths of maximum absorbance (λmax) corresponding to

electronic transitions.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of 2-Mercaptobenzoic acid of a known concentration in a UV-

grade solvent, such as ethanol.

From the stock solution, prepare a dilute solution such that the maximum absorbance falls

within the optimal instrumental range (typically 0.2 - 1.0 arbitrary units).

Fill a quartz cuvette with the solvent to be used as the reference (blank).

Fill a second, matched quartz cuvette with the prepared sample solution.

Data Acquisition:

Place the reference cuvette in the reference beam path and the sample cuvette in the

sample beam path.

Record a baseline spectrum with the solvent-filled cuvette.

Measure the absorbance of the sample solution over a specified wavelength range (e.g.,

200-400 nm).

Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Workflow Visualization
The logical flow for the complete spectroscopic characterization of a chemical compound like 2-
Mercaptobenzoic acid is illustrated in the diagram below. This process ensures a systematic

approach from sample handling to final structural confirmation.
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Caption: Workflow for the Spectroscopic Analysis of 2-Mercaptobenzoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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